molecular formula C12H21NO4 B11718537 (R)-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

(R)-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B11718537
M. Wt: 243.30 g/mol
InChI Key: FVTWJYOGVFLUNJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butoxycarbonyl group can be cleaved under specific conditions, allowing the compound to participate in various biochemical pathways .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(2R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1

InChI Key

FVTWJYOGVFLUNJ-QMMMGPOBSA-N

Isomeric SMILES

CC1(CCN([C@H]1C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.